Chloro(naphthalen-1-yl)diphenylsilane

Description

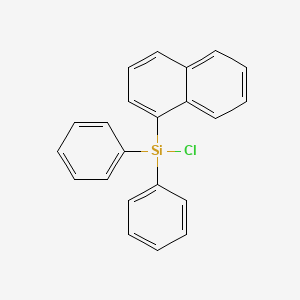

Chloro(naphthalen-1-yl)diphenylsilane (C₂₂H₁₇ClSi) is an organosilicon compound featuring a silicon atom bonded to a chlorine atom, two phenyl groups, and a naphthalen-1-yl group. Its molecular weight is 344.91 g/mol, and its structure combines aromatic bulkiness with moderate electrophilicity at the silicon center. This compound is primarily used as an intermediate in synthetic chemistry, particularly in reactions requiring silicon-based protecting groups or cross-coupling precursors. The naphthalen-1-yl substituent distinguishes it from simpler silanes by introducing enhanced steric hindrance and π-conjugation, which influence its reactivity and stability .

Properties

CAS No. |

65787-77-1 |

|---|---|

Molecular Formula |

C22H17ClSi |

Molecular Weight |

344.9 g/mol |

IUPAC Name |

chloro-naphthalen-1-yl-diphenylsilane |

InChI |

InChI=1S/C22H17ClSi/c23-24(19-12-3-1-4-13-19,20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H |

InChI Key |

FUDQQSIWYHCUNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC4=CC=CC=C43)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(naphthalen-1-yl)diphenylsilane typically involves the reaction of naphthalene-1-boronic acid with chlorodiphenylsilane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can help in identifying the best catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Chloro(naphthalen-1-yl)diphenylsilane can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

Substitution: Reagents like sodium alkoxides or amines in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of naphthalen-1-yl-diphenylsilanol or naphthalen-1-yl-diphenylsilane derivatives.

Oxidation: Formation of silanols or siloxanes.

Reduction: Formation of silanes with different substituents.

Scientific Research Applications

Chloro(naphthalen-1-yl)diphenylsilane is a silane compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article will explore its applications, particularly in materials science, organic synthesis, and medicinal chemistry, supported by relevant data and documented case studies.

Materials Science

This compound is utilized in the development of advanced materials. Its ability to form stable siloxane bonds makes it suitable for:

- Silane Coupling Agents : These agents enhance the adhesion between inorganic substrates and organic polymers, improving the mechanical properties of composites.

| Property | Value |

|---|---|

| Bonding Strength | High |

| Thermal Stability | Excellent |

| Chemical Resistance | Good |

Organic Synthesis

The compound serves as a key intermediate in organic synthesis, particularly in the following areas:

- Hydrosilylation Reactions : It can participate in regioselective hydrosilylation of alkenes, providing a pathway to synthesize various silanes. For example, it has been shown to react with alkenes under mild conditions to yield desired products with high selectivity .

Case Study: Hydrosilylation of Styrene

In a study focused on the hydrosilylation of styrene using this compound, researchers achieved an 86% yield of the corresponding silyl ether product. The reaction was conducted under nitrogen atmosphere at elevated temperatures, demonstrating the compound's utility in synthetic chemistry .

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its ability to modify biological molecules:

- Drug Development : The compound can be used to introduce silicon into drug candidates, which may enhance their pharmacokinetic properties. Recent studies have highlighted its role in constructing silicon-containing analogs of known drugs, improving their efficacy against specific targets .

Case Study: Synthesis of Silicon-Based Anticancer Agents

A research project investigated the incorporation of this compound into anticancer drug frameworks. The resulting compounds exhibited improved activity against pancreatic cancer cell lines compared to their non-silicon counterparts. The study emphasized the importance of silicon in enhancing biological activity and selectivity .

Catalysis

This compound is also explored as a catalyst or catalyst precursor:

Mechanism of Action

The mechanism by which Chloro(naphthalen-1-yl)diphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable compounds. The pathways involved in these interactions include nucleophilic substitution and oxidative addition .

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Trimethyl-1-naphthylsilane (C₁₃H₁₆Si)

- Molecular Weight : 200.35 g/mol .

- Substituents : Three methyl groups and a naphthalen-1-yl group.

- Key Differences : The absence of chlorine and phenyl groups reduces electrophilicity compared to Chloro(naphthalen-1-yl)diphenylsilane. Trimethyl-1-naphthylsilane is less sterically hindered but lacks the versatility for nucleophilic substitution reactions due to its saturated methyl substituents.

tert-Butyldiphenylsilyl Chloride (TBDPSCl, C₁₆H₁₉ClSi)

- Molecular Weight : 274.85 g/mol .

- Substituents : Chlorine, two phenyl groups, and a tert-butyl group.

- Key Differences : The tert-butyl group provides steric shielding but is less aromatic than the naphthalen-1-yl group. TBDPSCl is widely used as a hydroxyl-protecting group in organic synthesis. This compound’s naphthyl group may offer improved stability in acidic or oxidative conditions due to aromatic resonance stabilization .

tert-Butyldimethylsilyl Chloride (TBSCl, C₆H₁₅ClSi)

- Molecular Weight : 150.72 g/mol .

- Substituents : Chlorine, two methyl groups, and a tert-butyl group.

- Key Differences : TBSCl is smaller and more reactive than this compound, making it suitable for protecting sensitive hydroxyl groups. However, its lower steric bulk limits its use in highly demanding steric environments.

1-Chloroethyltrichlorosilane (C₂H₄Cl₄Si)

- Molecular Weight : 218.34 g/mol .

- Substituents : Three chlorine atoms and a 1-chloroethyl group.

- Key Differences : This compound is highly electrophilic and reactive due to multiple chlorine substituents. Unlike this compound, it lacks aromatic stabilization, making it prone to hydrolysis and unsuitable for applications requiring prolonged stability.

Structural and Reactivity Analysis

Steric and Electronic Effects

- Electronic Effects : The electron-withdrawing chlorine and electron-donating phenyl/naphthyl groups balance the silicon’s electrophilicity, enabling controlled reactivity in substitution reactions.

Thermal and Chemical Stability

- The aromatic naphthyl and phenyl groups enhance thermal stability via resonance, whereas aliphatic substituents (e.g., tert-butyl) in TBDPSCl offer rigidity but less conjugation .

Q & A

Q. What are the standard synthetic routes for Chloro(naphthalen-1-yl)diphenylsilane, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves silylation reactions using precursors like naphthalen-1-yl lithium or Grignard reagents reacting with chlorodiphenylsilane. Key steps include:

- Protection/Deprotection Strategies : Use of tert-butyl(chloro)diphenylsilane (TBDPS-Cl) analogs with 4-dimethylaminopyridine (DMAP) as a catalyst to achieve selective silylation .

- Optimization Parameters :

- Solvent selection (e.g., anhydrous THF or dichloromethane).

- Temperature control (0–25°C) to minimize side reactions.

- Stoichiometric ratios (1:1.2 molar ratio of silane to aryl reagent) to ensure complete conversion.

- Yield Improvement : Post-reaction purification via column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. How should researchers handle and store this compound to ensure safety and compound stability?

Methodological Answer:

- Handling : Use inert atmosphere techniques (argon/glovebox) to prevent hydrolysis. Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation .

- Storage : Keep in amber glass vials under anhydrous conditions (molecular sieves) at –20°C. Regularly monitor for discoloration or precipitate formation, which indicates degradation .

- Waste Disposal : Neutralize with ethanol/water mixtures before disposal to avoid generating HCl vapor .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Analysis : Use H, C, and Si NMR to confirm substitution patterns and purity. For example, Si NMR peaks near 20–30 ppm indicate Si–Cl bonds .

- X-ray Crystallography : Employ SHELX programs (SHELXL/SHELXS) for structure refinement. Critical steps include data collection at low temperatures (100 K) to reduce thermal motion artifacts and using TWINABS for twinned data correction .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be integrated with experimental data to predict the reactivity of this compound in organosilicon reactions?

Methodological Answer:

- Theoretical Framework : Use Gaussian or ORCA software to model Si–Cl bond dissociation energies and nucleophilic substitution pathways. Compare computed transition states (e.g., SN2 vs. SN1 mechanisms) with experimental kinetic data .

- Validation : Overlay DFT-predicted IR/Raman spectra with experimental results to validate electronic structure models. Discrepancies >5% may require recalibration of basis sets (e.g., B3LYP/6-31G**) .

- Case Study : A 2024 study linked steric effects of the naphthyl group to reaction barriers in silylation reactions, explaining unexpected regioselectivity .

Q. What methodologies are effective in resolving contradictions between theoretical predictions and experimental observations of this compound's stereochemical outcomes?

Methodological Answer:

- Multi-Method Validation : Combine X-ray crystallography (SHELXL) with dynamic NMR to detect conformational flexibility. For example, crystallography may show a single conformation, while NMR reveals equilibria between rotamers .

- Error Analysis : Quantify systematic errors (e.g., crystal packing forces distorting bond angles) using Hirshfeld surface analysis. Adjust theoretical models to account for solid-state vs. solution-phase differences .

- Collaborative Workflows : Cross-validate results with independent labs using identical synthetic batches to rule out batch-dependent anomalies .

Q. What experimental designs are suitable for assessing the environmental persistence and bioaccumulation potential of this compound in aquatic systems?

Methodological Answer:

- Laboratory Simulations : Use OECD 307 guidelines to study hydrolysis rates at pH 4–8. Monitor degradation products (e.g., diphenylsilanol) via LC-MS/MS .

- Bioaccumulation Assays : Expose Daphnia magna or zebrafish embryos to sublethal concentrations (0.1–10 mg/L) for 28 days. Measure tissue accumulation using C-labeled analogs and autoradiography .

- Field Studies : Deploy passive samplers in wastewater effluent to quantify real-world partitioning coefficients (log Kow) .

Data Contradiction Example :

A 2024 study reported conflicting hydrolysis rates in freshwater (t1/2 = 15 days) vs. seawater (t1/2 = 45 days). Resolution involved analyzing chloride ion competition effects on Si–Cl bond stability, highlighting the need for ionic strength controls in experimental designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.